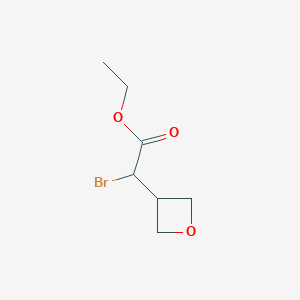
Ethyl 2-bromo-2-(oxetan-3-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-bromo-2-(oxetan-3-yl)acetate is a chemical compound with the molecular formula C7H11BrO3. It is a brominated ester that contains an oxetane ring, which is a four-membered cyclic ether. This compound is of interest in various fields of research due to its unique chemical structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-bromo-2-(oxetan-3-yl)acetate typically involves the bromination of ethyl 2-(oxetan-3-yl)acetate. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, which is crucial for scaling up the synthesis while maintaining product quality.
化学反应分析
Types of Reactions
Ethyl 2-bromo-2-(oxetan-3-yl)acetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to ethyl 2-(oxetan-3-yl)acetate using reducing agents like lithium aluminum hydride (LiAlH4).
Elimination: Under basic conditions, the compound can undergo elimination to form ethyl 2-(oxetan-3-yl)acrylate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents are used for elimination reactions.
Major Products Formed
Nucleophilic Substitution: Products include ethyl 2-azido-2-(oxetan-3-yl)acetate or ethyl 2-thio-2-(oxetan-3-yl)acetate.
Reduction: The major product is ethyl 2-(oxetan-3-yl)acetate.
Elimination: The product is ethyl 2-(oxetan-3-yl)acrylate.
科学研究应用
Ethyl 2-bromo-2-(oxetan-3-yl)acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the synthesis of biologically active molecules that can act as enzyme inhibitors or receptor ligands.
Medicine: It is involved in the development of potential therapeutic agents, including antiviral and anticancer compounds.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as polymers and resins.
作用机制
The mechanism of action of ethyl 2-bromo-2-(oxetan-3-yl)acetate depends on its application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon center. In reduction reactions, the ester group is reduced to an alcohol. The oxetane ring can undergo ring-opening reactions, leading to various functionalized products.
相似化合物的比较
Ethyl 2-bromo-2-(oxetan-3-yl)acetate can be compared with similar compounds such as:
Ethyl 2-bromoacetate: Lacks the oxetane ring and is more reactive due to the absence of ring strain.
Ethyl 2-chloro-2-(oxetan-3-yl)acetate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and selectivity.
Ethyl 2-(oxetan-3-yl)acetate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
This compound is unique due to the presence of both the bromine atom and the oxetane ring, which confer distinct reactivity and potential for diverse chemical transformations.
属性
IUPAC Name |
ethyl 2-bromo-2-(oxetan-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO3/c1-2-11-7(9)6(8)5-3-10-4-5/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVMJQQIHJFTSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1COC1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[benzyl(methyl)amino]-6-methyl-N-[(2-methylphenyl)methyl]pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2759602.png)
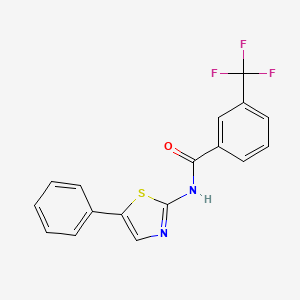
![Methyl 4-{[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]methyl}benzoate](/img/structure/B2759607.png)
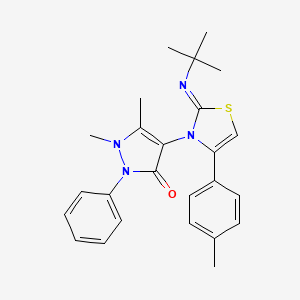
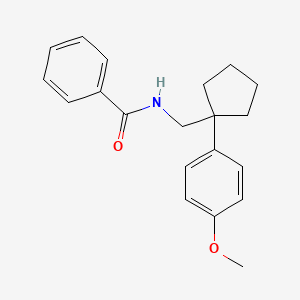
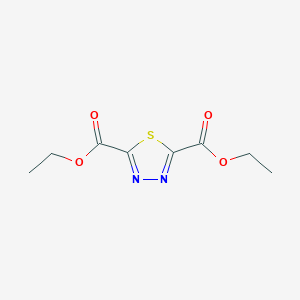
![N-(2,2-Difluorospiro[2.5]octan-6-yl)prop-2-enamide](/img/structure/B2759611.png)
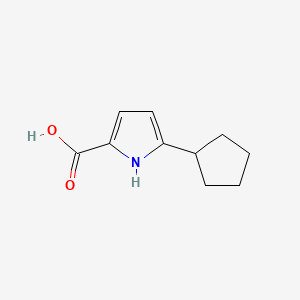
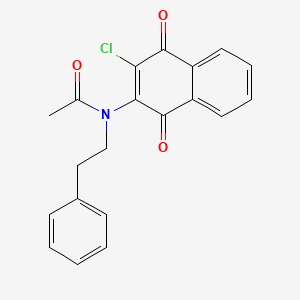
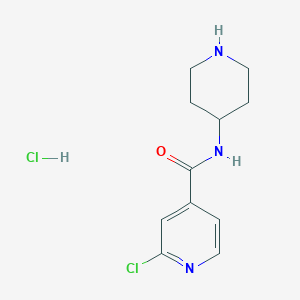
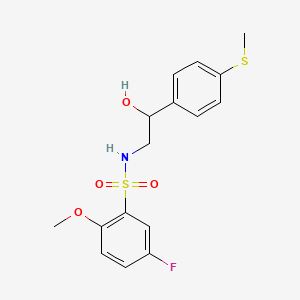
![N-(4-{[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PHENYL)ACETAMIDE](/img/structure/B2759622.png)
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)pivalamide](/img/structure/B2759623.png)
![5-[(3-methoxypropyl)amino]-2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2759624.png)
